4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a sulfamoyl group and a tetrahydrobenzoxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, which is then coupled with 4,5,6,7-tetrahydro-2,1-benzoxazole-3-amine under appropriate reaction conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the benzoxazole moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid: A precursor in the synthesis of the target compound.
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide: A structurally similar compound with a different heterocyclic moiety.
Uniqueness
The uniqueness of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-27-13-11-23(12-14-28-2)30(25,26)16-9-7-15(8-10-16)19(24)21-20-17-5-3-4-6-18(17)22-29-20/h7-10H,3-6,11-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNYIZLSHAVHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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